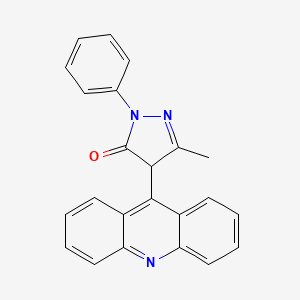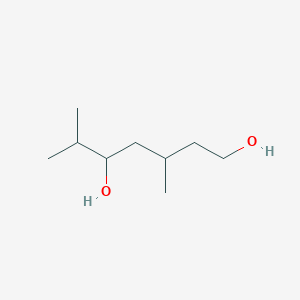
Acetic methylcarbamothioic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic methylcarbamothioic anhydride is an organic compound that belongs to the class of anhydrides. It is a derivative of acetic acid and methylcarbamothioic acid. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic methylcarbamothioic anhydride can be synthesized through the reaction of acetic anhydride with methylcarbamothioic acid. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants to a specific temperature to facilitate the formation of the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where acetic anhydride and methylcarbamothioic acid are combined under controlled conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic methylcarbamothioic anhydride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioesters or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the anhydride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioesters and thiols.
Substitution: Amides, esters, and thioesters.
Applications De Recherche Scientifique
Acetic methylcarbamothioic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific functional groups.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of acetic methylcarbamothioic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic anhydride: A simpler anhydride used widely in acetylation reactions.
Methylcarbamothioic anhydride: Another anhydride with similar reactivity but different functional groups.
Propionic anhydride: An anhydride with a longer carbon chain, used in similar types of reactions.
Uniqueness
Acetic methylcarbamothioic anhydride is unique due to the presence of both acetic and methylcarbamothioic groups, which impart distinct reactivity and properties. This dual functionality allows it to participate in a broader range of chemical reactions compared to simpler anhydrides.
Propriétés
Formule moléculaire |
C4H7NO2S |
|---|---|
Poids moléculaire |
133.17 g/mol |
Nom IUPAC |
methylcarbamothioyl acetate |
InChI |
InChI=1S/C4H7NO2S/c1-3(6)7-4(8)5-2/h1-2H3,(H,5,8) |
Clé InChI |
OEGIOYAKRWHJHX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(=S)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole](/img/structure/B12927899.png)
![Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate](/img/structure/B12927912.png)

![(2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12927921.png)
![5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one](/img/structure/B12927925.png)







![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B12927984.png)
